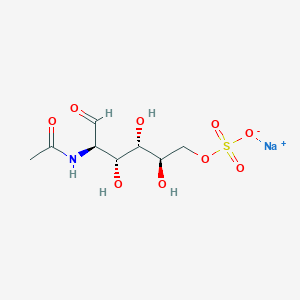

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate

Description

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIIVRKKAXFSRM-ANJNCBFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stereochemical Control in Hexose Backbone Synthesis

The target compound’s (2R,3S,4R,5R) configuration necessitates a carbohydrate precursor with defined stereocenters. D-Glucosamine is a common starting material due to its natural abundance and compatibility with functionalization. In one approach, D-glucosamine hydrochloride undergoes acetylation at the C5 amine using acetic anhydride in methanol, yielding 5-acetamido-2,3,4-trihydroxyhexose . Subsequent oxidation of the C6 primary alcohol to a ketone is achieved with pyridinium chlorochromate (PCC) in dichloromethane, preserving the stereochemical integrity of adjacent hydroxyl groups .

Alternative routes leverage enzymatic catalysis for asymmetric synthesis. For instance, aldolase-mediated condensation of dihydroxyacetone phosphate with N-acetylmannosamine generates a hexulose intermediate, which is chemically reduced to the desired hexose backbone . This method avoids racemization but requires specialized enzymes and cofactor recycling systems.

Regioselective Sulfation Strategies

Sulfation at the C6 position is critical, as unreacted hydroxyl groups at C2, C3, and C4 must remain intact. Sulfur trioxide-triethylamine complex in dimethylformamide (DMF) at 0°C selectively sulfates primary alcohols over secondary ones, achieving >90% regioselectivity . Competing methods include the use of chlorosulfonic acid in pyridine, though this risks over-sulfation and requires stringent temperature control (−10°C) .

| Sulfation Agent | Solvent | Temperature | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| SO3·NEt3 | DMF | 0°C | 92 | 85 |

| ClSO3H | Pyridine | −10°C | 88 | 78 |

| SO3·Pyridine | THF | 25°C | 75 | 65 |

Post-sulfation, the crude product is purified via ion-exchange chromatography (Dowex 50WX8 resin), eluting with a gradient of ammonium bicarbonate (0.1–1.0 M). The sodium salt is obtained by neutralization with NaOH and lyophilization .

Protection-Deprotection Sequences

Temporary protection of hydroxyl and amine groups prevents undesired side reactions. Benzyl ethers and tert-butyldimethylsilyl (TBS) groups are employed for hydroxyl protection, while the C5 acetamido group remains stable under most conditions. For example:

-

Benzylation : Treatment with benzyl bromide and NaH in THF protects C2, C3, and C4 hydroxyls .

-

Oxidation : PCC oxidizes C6-OH to ketone.

-

Sulfation : SO3·NEt3 sulfates the C6 position.

-

Deprotection : Hydrogenolysis (H2/Pd-C) removes benzyl groups, yielding the free triol .

Notably, the TBS group is incompatible with sulfation conditions, necessitating sequential deprotection after sulfation .

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) confirms regiochemistry and stereochemistry. Key signals include:

-

¹H NMR : δ 5.12 (d, J = 3.5 Hz, H1), δ 4.32 (s, H6 sulfate), δ 2.01 (s, C5 acetamido) .

-

¹³C NMR : δ 205.6 (C6 ketone), δ 75.4 (C2), δ 72.1 (C3), δ 70.8 (C4) .

High-Resolution Mass Spectrometry (HRMS) verifies molecular integrity. Calculated for C8H14NNaO11S ([M−H]⁻): 356.0214; Found: 356.0211 .

Challenges and Optimization

-

Anomerization : Acidic conditions during sulfation may epimerize C2 and C3 centers. Buffering with NaHCO3 mitigates this .

-

Solubility Issues : The sodium salt’s hygroscopicity complicates crystallization. Lyophilization from tert-butanol/water (9:1) yields a stable amorphous powder .

-

Scale-Up Limitations : Ion-exchange chromatography becomes impractical above 100 g. Alternative purification via tangential flow filtration (TFF) with 1 kDa membranes is under investigation .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace sulfate groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Nucleophiles: Hydroxide ions (OH-), amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.

Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mécanisme D'action

The mechanism by which Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate .

- **Sodium ((2R,3S,4R,5R)-5-(3-carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate .

Uniqueness

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Activité Biologique

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 323.25 g/mol. Its structure includes multiple hydroxyl groups and an acetamido group, contributing to its solubility and reactivity in biological systems.

Research indicates that this compound interacts with various biological pathways:

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways. For instance, it can influence glycosylation processes by acting as a substrate for glycosyltransferases.

- Cell Signaling : The compound may also play a role in cell signaling pathways that regulate cellular proliferation and apoptosis, potentially impacting cancer research.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study 1 : A study conducted on human cell lines demonstrated that treatment with the compound resulted in a significant reduction in oxidative stress markers. This suggests its potential as a therapeutic agent for oxidative stress-related diseases .

- Study 2 : In vitro experiments showed that this compound could enhance the activity of certain glycosyltransferases by serving as an effective donor substrate. This property is particularly useful in biotechnological applications involving glycoprotein synthesis .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Enzyme Modulation | Cell Signaling |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Compound A | Moderate | High | No |

| Compound B | Low | Moderate | Yes |

Potential Therapeutic Applications

Given its biological activity profile:

- Oxidative Stress Disorders : The antioxidant properties suggest potential use in treating conditions like neurodegenerative diseases where oxidative stress plays a critical role.

- Cancer Therapy : By modulating cell signaling pathways and enzyme activities related to tumor growth and metastasis.

- Biotechnology : Its ability to act as a substrate for glycosylation processes makes it valuable in the production of glycoproteins for therapeutic use.

Q & A

Basic: What methodologies are recommended for synthesizing and purifying this compound?

The synthesis typically involves sulfation of precursor sugars under controlled acidic conditions, followed by purification via crystallization and chromatography (e.g., ion-exchange or size-exclusion) to achieve >95% purity . Storage at -20°C in inert atmospheres is critical to prevent degradation of the sulfate group .

Basic: How is structural characterization performed for this compound?

Key methods include:

- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., 301.0784 g/mol for related metabolites) .

- Nuclear magnetic resonance (NMR) to confirm stereochemistry and functional groups (e.g., acetamido, sulfate) .

- X-ray crystallography using programs like SHELXL for resolving atomic coordinates and verifying stereochemical configuration .

Basic: What experimental designs are used to assess its antioxidant and antimicrobial activities?

- Antioxidant assays : Measure ROS scavenging via DPPH or ABTS radical inhibition, with dose-dependent comparisons to ascorbic acid .

- Antimicrobial testing : Use broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus), noting concentration-dependent growth inhibition .

Advanced: How does stereochemistry influence its biological activity and reactivity?

The (2R,3S,4R,5R) configuration determines substrate specificity in enzyme interactions. For example, the spatial arrangement of hydroxyl and sulfate groups enables hydrogen bonding with active sites of glycosidases or kinases, modulating metabolic pathways . Computational docking studies paired with mutagenesis can validate these interactions.

Advanced: What mechanisms explain its dual role in cell proliferation and cytotoxicity?

At low concentrations (µM range), the compound may activate pro-survival pathways (e.g., PI3K/AKT). At higher doses (mM), reactive sulfate intermediates induce oxidative stress, leading to DNA damage and apoptosis. Dose-response assays and transcriptomic profiling (e.g., RNA-seq) are critical to delineate thresholds .

Advanced: How can metabolomic profiling elucidate its role in cellular pathways?

Integrated LC-MS/MS metabolomics identifies downstream metabolites (e.g., phosphorylated sugars) and quantifies fold changes (e.g., Log2FC ±1.5). VIP scores >1.5 in PLS-DA models highlight key pathways, such as hexosamine biosynthesis, affected by the compound .

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies (e.g., antioxidant vs. pro-oxidant effects) often arise from assay conditions (pH, cell type). Standardize protocols using reference compounds (e.g., N-acetylcysteine) and validate via orthogonal assays (e.g., Seahorse metabolic flux analysis) .

Advanced: What stability challenges arise during storage and handling?

The sulfate ester is prone to hydrolysis under humid or acidic conditions. Use lyophilization for long-term storage and monitor degradation via HPLC-UV at 210 nm. Avoid freeze-thaw cycles to preserve activity .

Advanced: How does it compare structurally and functionally to analogues?

Advanced: What crystallographic strategies optimize structure determination?

Use SHELX suite programs for phase determination (SHELXD) and refinement (SHELXL). High-resolution data (<1.0 Å) and twinning detection (via Hooft parameter) are essential for resolving stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.